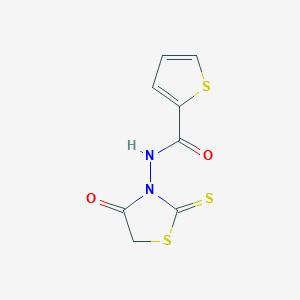![molecular formula C23H23F3N4OS B11076613 N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11076613.png)
N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide is a complex organic compound that features a unique combination of adamantane, thiophene, and pyrazolo[15-A]pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use N-[(adamantan-1-yl)alkyl]-acetamides as a starting material . The reactions are often carried out in acidic media to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing drugs with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers can use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and pyrazolo[15-A]pyrimidine analogs. Examples include:
- N-(adamantan-1-ylmethyl)-5-(3R-amino-pyrrolidin-1-yl)methyl-2-chloro-benzamide
- N-(adamantan-1-yl)-4-methyl-benzamide
Uniqueness
N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide is unique due to its combination of adamantane, thiophene, and pyrazolo[15-A]pyrimidine structures. This unique combination imparts specific chemical and physical properties that make it valuable for various applications .
Properties
Molecular Formula |
C23H23F3N4OS |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H23F3N4OS/c24-23(25,26)19-7-17(18-2-1-3-32-18)29-20-16(11-28-30(19)20)21(31)27-12-22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,7,11,13-15H,4-6,8-10,12H2,(H,27,31) |
InChI Key |
YRIYIIZPRWXGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B11076534.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide](/img/structure/B11076562.png)
![(2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11076563.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076565.png)

![Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(2-methylbenzoyl)-](/img/structure/B11076573.png)
![3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076577.png)
![3'-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076584.png)
![N-{3-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)prolinamide](/img/structure/B11076593.png)

![4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11076611.png)
![6-methyl-5-[2-(3-methylphenoxy)ethyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11076616.png)
![4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide](/img/structure/B11076618.png)

